Methyl 3-amino-3-cyclopropylpentanoate

α2δ Ligands Calcium Channels Neuropathic Pain

Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) is a non-natural β-amino acid methyl ester featuring a conformationally rigid cyclopropyl group at the β-carbon position. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly where enhanced metabolic stability and bioavailability are desired.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13549255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-cyclopropylpentanoate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC(CC(=O)OC)(C1CC1)N
InChIInChI=1S/C9H17NO2/c1-3-9(10,7-4-5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3
InChIKeyDTWGYWUUTYHPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-cyclopropylpentanoate: A Versatile β-Amino Ester Scaffold for Drug Discovery and Chemical Biology


Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) is a non-natural β-amino acid methyl ester featuring a conformationally rigid cyclopropyl group at the β-carbon position [1]. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly where enhanced metabolic stability and bioavailability are desired . The cyclopropyl ring is a well-established pharmacophore that introduces unique steric and electronic properties, making it valuable for peptidomimetic design and as a building block for α2δ ligands targeting voltage-gated calcium channels [2].

Conformationally rigid cyclopropyl β-amino ester scaffold for peptidomimetic synthesis
May support α2δ calcium channel ligand design (class-level inference)
Cyclopropyl group reported to aid metabolic stability in lead optimization

The Critical Role of Methyl 3-amino-3-cyclopropylpentanoate in Structure-Activity Relationships: Why Simple Analogs Fall Short


Generic substitution of methyl 3-amino-3-cyclopropylpentanoate with simpler β-amino esters (e.g., 3-amino-3-methylpentanoate or 3-amino-3-phenylpentanoate) or with α-amino acid derivatives is chemically feasible but often scientifically unsound. The cyclopropyl ring imparts a unique combination of conformational constraint and electronic effects that directly influence target binding and metabolic fate [1]. In α2δ ligand programs, replacement of the cyclopropyl group with larger cycloalkyl rings (e.g., cyclopentyl) or aromatic groups can abolish or dramatically alter binding affinity and selectivity, as demonstrated in related pregabalin analog series [2]. Furthermore, the cyclopropyl group's resistance to oxidative metabolism and its ability to reduce off-target interactions (e.g., with the L-transporter) are not replicated by non-cyclopropyl analogs [1]. Therefore, substituting this compound without rigorous comparative data risks compromising assay reproducibility and leads to false-negative or misleading SAR conclusions.

Non-cyclopropyl analogs (e.g., 3-amino-3-methylpentanoate) may lack the conformational rigidity required for target engagement.
α2δ binding and L-transporter avoidance profiles may not transfer to acyclic or aromatic β-amino esters.
Reported metabolic stability benefit of the cyclopropyl motif may not be replicated with more oxidatively labile alkyl chains.

Quantitative Differentiation of Methyl 3-amino-3-cyclopropylpentanoate: A Comparative Evidence Guide for Scientific Procurement


Enhanced Binding Affinity for α2δ Calcium Channel Subunit: A Class-Level Comparison

The cyclopropyl β-amino acid scaffold, of which methyl 3-amino-3-cyclopropylpentanoate is a representative member, demonstrates potent binding to the α2δ subunit of voltage-gated calcium channels. This class of compounds was explicitly designed to optimize this interaction, a key target for analgesics and anticonvulsants [1]. While direct binding data for this specific ester is not published, its structural analog (the free acid form) and other closely related cyclopropyl β-amino acids exhibit high affinity (Ki values often in the low micromolar to sub-micromolar range) for this target [2]. In contrast, simple acyclic β-amino acids (e.g., 3-amino-3-methylpentanoate) or aromatic β-amino acids (e.g., 3-amino-3-phenylpentanoate) lack this specific binding profile and are not recognized α2δ ligands [3].

α2δ Binding Affinity
Class-level inference
Cyclopropyl β-amino acid class: reported Ki low μM (target); acyclic/aromatic analogs: no reported α2δ activity.
Supports α2δ binding-site fit for the scaffold class.
Direct binding data for this ester not published; class-level extrapolation.
α2δ Ligands Calcium Channels Neuropathic Pain

Avoidance of L-Amino Acid Transporter Interaction: A Key Selectivity Advantage

Cyclopropyl β-amino acids, including analogs closely related to methyl 3-amino-3-cyclopropylpentanoate, exhibit a critical selectivity advantage: they are potent α2δ binders but do not interact with the large neutral amino acid transporter (system L) [1]. This is in stark contrast to many α-amino acid derivatives and even some marketed drugs like gabapentin and pregabalin, which rely on active transport via system L for oral absorption and CNS penetration [2]. Avoiding the L-transporter can be beneficial for reducing competition with dietary amino acids and for designing compounds with alternative delivery strategies.

L-Transporter
Class-level inference
Class reported no significant L-transporter interaction; gabapentin/pregabalin are known substrates.
May decouple target binding from active transport mechanisms.
Transporter selectivity data from closely related analogs.
Blood-Brain Barrier Transporter Selectivity Pharmacokinetics

Potential for Enhanced Metabolic Stability via Cyclopropyl Modification

The cyclopropyl group is widely recognized as a metabolically stable bioisostere in medicinal chemistry [1]. While specific microsomal stability data for methyl 3-amino-3-cyclopropylpentanoate is not available in the public domain, the presence of the cyclopropyl ring is a strategic design element intended to reduce oxidative metabolism, particularly CYP450-mediated oxidation, which is a common clearance pathway for unsubstituted alkyl groups [2]. In contrast, analogs such as methyl 3-amino-3-methylpentanoate contain more oxidatively labile alkyl chains .

Metabolic Stability
Supporting evidence
Predicted enhanced oxidative stability (cyclopropyl vs. acyclic alkyl).
May reduce CYP-mediated metabolism risk.
Specific microsomal data not publicly available; design principle.
Metabolic Stability Oxidative Metabolism ADME

Conformational Rigidity: Cyclopropyl vs. Larger Cycloalkyl and Aromatic Analogs

The cyclopropyl ring imparts a unique, rigid conformational constraint that is distinct from larger cycloalkyl groups (cyclopentyl, cyclohexyl) and aromatic rings. Computational studies indicate that the cyclopropyl group uniquely stabilizes adjacent carbocation centers and forces a specific spatial orientation, which can be critical for achieving a desired bioactive conformation [1]. For instance, in cannabinoid receptor research, cyclopropyl and cyclopentyl groups were both found to be optimal pharmacophores, but they induce different conformational preferences [2]. Substituting methyl 3-amino-3-cyclopropylpentanoate with a methyl 3-amino-3-cyclopentylpentanoate analog would alter the vector and flexibility of the side chain, potentially disrupting key binding interactions.

Conformational Rigidity
Cross-study comparable
Cyclopropyl: unique rigidity and electronic stabilization; larger rings/aromatic: different conformational space.
Essential for maintaining intended 3D pharmacophore.
Qualitative difference; molecular modeling data.
Conformational Constraint Peptidomimetics Structural Biology

One-Step Synthesis in Quantitative Yield: A Practical Procurement Advantage

A protocol has been established for the one-step synthesis of the related title compound methyl 3-amino-3-cyclopropylpentanoate in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step syntheses often required for more complex β-amino acid esters. While the exact compound's synthesis may vary, this methodology highlights the synthetic accessibility of the cyclopropyl β-amino ester scaffold, which can lower cost and increase availability for high-throughput screening.

Synthetic Efficiency
Supporting evidence
One-step quantitative yield reported for closely related scaffold.
May reduce synthesis cost and time for library production.
Method reported for a closely related compound; direct applicability to verify.
Synthetic Efficiency Process Chemistry Lab-Scale Preparation

Targeted Application Scenarios for Methyl 3-amino-3-cyclopropylpentanoate: Where Its Differentiation Drives Research Success


Lead Optimization for α2δ Ligands in Pain and Epilepsy

As a representative cyclopropyl β-amino acid scaffold, this compound is ideally suited for medicinal chemistry programs aimed at developing novel α2δ ligands for neuropathic pain, epilepsy, or anxiety disorders. The cyclopropyl group is essential for achieving high binding affinity to the α2δ calcium channel subunit while avoiding the L-amino acid transporter [1]. This dual action profile differentiates it from many α-amino acid-based analogs and provides a unique starting point for designing compounds with improved CNS penetration or alternative delivery profiles [2].

Conformationally Constrained Peptidomimetic Building Blocks

The rigid, three-membered cyclopropyl ring imparts a unique conformational constraint that is highly valuable in the design of peptidomimetics and β-peptides [1]. This compound can serve as a key monomer in solid-phase peptide synthesis to generate oligomers with defined secondary structures (e.g., 14-helices) that are resistant to proteolytic degradation [2]. Substitution with a non-cyclopropyl analog would fundamentally alter the peptide backbone's conformational preferences and compromise the intended structural biology or therapeutic application.

Metabolic Stability Optimization for In Vivo Studies

In drug discovery projects where rapid oxidative metabolism of lead compounds is a liability, incorporating a cyclopropyl group is a proven strategy to enhance metabolic stability [1]. Methyl 3-amino-3-cyclopropylpentanoate offers a pre-installed, metabolically resistant motif. By using this building block instead of an acyclic or larger-ring analog, medicinal chemists can bypass the need for extensive late-stage metabolic optimization, accelerating the identification of compounds with favorable in vivo pharmacokinetic profiles [2].

Efficient Library Synthesis and High-Throughput Screening

The demonstrated synthetic accessibility of the cyclopropyl β-amino ester scaffold, including high-yielding one-step protocols, makes methyl 3-amino-3-cyclopropylpentanoate an attractive core for generating focused compound libraries [1]. Its well-defined physicochemical properties and commercial availability from multiple vendors (e.g., AK Scientific, Leyan) ensure consistent supply for high-throughput screening campaigns targeting calcium channels, enzymes, or protein-protein interactions where conformational constraint is a key design principle [2].

Application
Selection Property
Validation Focus
α2δ ligand probe synthesis
Cyclopropyl constraint for target engagement
Binding affinity and L-transporter avoidance
Peptidomimetic backbone design
Conformational rigidity of cyclopropyl
Secondary structure analysis and proteolytic stability
Metabolic stability research in lead series
Cyclopropyl as metabolically resistant motif
Microsomal stability and metabolite profiling
Focused library synthesis
One-step synthetic accessibility
Yield, purity, and scalability assessment

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27 linked technical documents
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